molecular formula C12H12N2O2 B1434564 1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione CAS No. 1638768-64-5

1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione

Cat. No. B1434564
M. Wt: 216.24 g/mol
InChI Key: DNICOHONTWLGEP-UHFFFAOYSA-N
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Description

“1’,2’-Dihydrospiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4-dione” is a chemical compound with the CAS Number: 1638768-64-5 . It has a molecular weight of 216.24 . The IUPAC name for this compound is spiro[cyclohexane-1,3’-pyrrolo[2,3-b]pyridine]-2’,4 (1’H)-dione .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H12N2O2/c15-8-3-5-12(6-4-8)9-2-1-7-13-10(9)14-11(12)16/h1-2,7H,3-6H2,(H,13,14,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 482.9±45.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Pathways and Heterocyclic Systems : The compound forms part of a broader group of heterocyclic systems, such as 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1'-cycloalkane]-1,2-diones, synthesized through Stollé type reactions and used in various cyclocondensations (Medvedeva et al., 2014).

  • Molecular Geometry and Spectroscopic Properties : The molecular geometry and vibrational frequencies of similar compounds have been studied using Hartree Fock and Density Functional Theory methods. Such studies also include vibrational spectrum analysis using Fourier Transform-Infrared (FT-IR) (Vural, Kara, & İdil, 2016).

  • One-Pot Synthesis Methods : Research demonstrates one-pot synthesis methods for related compounds, showcasing the utility of these methods in creating complex heterocyclic systems (Dyachenko et al., 2020).

  • Crystal Structure Analysis : Studies have been conducted to determine the crystal structure of similar compounds, providing insights into the physical properties and potential applications of these molecules (Soriano-garcia et al., 2000).

  • Hydrogen-Bonded Structures : Investigations into the hydrogen-bonded structures of related compounds have been carried out, highlighting the significance of minor changes in substituents on the overall molecular architecture (Trilleras et al., 2008).

Chemical Properties and Reactions

  • Three-Component Spiro Heterocyclization : Studies on the three-component spiro heterocyclization of pyrrolediones, indane-1,3-dione, and heterocyclic enamines illustrate the chemical versatility of these compounds (Salnikova et al., 2019).

  • Cycloaddition Reactions : Research into 1,4-dipolar cycloaddition reactions using compounds like pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione reveals unique pathways for creating complex molecular structures (Galeev et al., 2021).

  • Coordination Compounds : The formation of coordination compounds from derivatives of cyclohexane-1,2-dione highlights the potential of these compounds in inorganic chemistry (Demertzi, Nicholls, & Tracey, 1984).

  • Visible-Light-Catalyzed Reactions : Innovations in visible-light catalysis for oxidative cycloaddition reactions involving these compounds demonstrate advancements in synthetic organic chemistry (Jiang, Sun, Sun, & Yan, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-8-3-5-12(6-4-8)9-2-1-7-13-10(9)14-11(12)16/h1-2,7H,3-6H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNICOHONTWLGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione
Reactant of Route 2
1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione
Reactant of Route 3
1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione
Reactant of Route 4
1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione
Reactant of Route 5
1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione
Reactant of Route 6
1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione

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